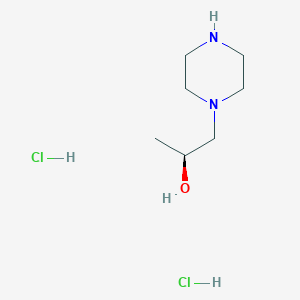

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Vue d'ensemble

Description

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride possesses the molecular formula and a molecular weight of approximately 217.14 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations and biological assays.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antidepressant Activity : Research indicates that this compound has potential antidepressant properties, acting on neurotransmitter systems involved in mood regulation.

- CGRP Receptor Antagonism : It functions as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. This dual functionality allows it to target multiple pathways relevant to psychiatric disorders and migraine treatment.

- Cardiovascular Effects : Studies have shown that this compound may possess hypotensive effects by acting as an antagonist at alpha and beta adrenoceptors, suggesting potential applications in cardiovascular therapies .

Medicinal Chemistry

This compound is utilized in drug discovery processes aimed at developing new antidepressants and migraine treatments. Its ability to modulate multiple targets makes it a valuable candidate for further pharmacological studies.

Neuropharmacology

In neuropharmacological research, this compound serves as a tool for understanding the mechanisms underlying mood disorders and migraine pathogenesis. Its role as a CGRP antagonist positions it as a potential therapeutic agent in managing migraine attacks.

Cardiovascular Research

The cardiovascular effects of this compound are being investigated to explore its potential as an antihypertensive agent. Its interaction with adrenergic receptors provides insights into novel treatment strategies for hypertension .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

Mécanisme D'action

The mechanism of action of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antidepressant-like effects, the compound is believed to increase the levels of monoamines in the synaptic clefts of the central nervous system. This is achieved by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structures and are also studied for their antidepressant-like effects.

Piperidine derivatives: These compounds share the piperazine ring structure and are widely used in medicinal chemistry for their various pharmacological activities.

Uniqueness

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to interact with neurotransmitter systems and its potential use as an antidepressant set it apart from other similar compounds .

Activité Biologique

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with propan-2-ol under acidic conditions. The compound can be characterized using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter receptors. Key findings from recent studies include:

- Dopamine Receptor Activity : The compound has been evaluated for its agonistic activity at dopamine receptors (D2 and D3). In a study assessing receptor functional activity, it was found to exhibit dual agonism at D2 and 5-HT1A receptors, indicating potential use in treating disorders related to dopaminergic signaling such as schizophrenia and depression .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antibacterial properties. It has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

Several case studies have highlighted the compound's efficacy in specific applications:

- Neuroprotective Effects : In a study exploring neuroprotective agents, derivatives of piperazine including this compound demonstrated significant neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : The compound's role as a small molecule inhibitor has been investigated in the context of cancer immunotherapy. It was found to disrupt PD-L1/PD-1 interactions, enhancing T-cell responses against tumor cells . This mechanism is crucial for developing new immunotherapeutic strategies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological profile of this compound. Variations in the piperazine ring and side chains can significantly influence receptor affinity and selectivity:

| Compound Variant | D2 Receptor EC50 (nM) | 5-HT1A Receptor EC50 (nM) | Remarks |

|---|---|---|---|

| Parent Compound | 0.9 | 23.7 | Dual agonist activity observed |

| Variant A | 0.6 | 19.1 | Enhanced potency at both receptors |

| Variant B | >1000 | 0.2 | Selective for 5-HT1A receptor |

Propriétés

Numéro CAS |

954138-59-1 |

|---|---|

Formule moléculaire |

C7H16N2O |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

(2S)-1-piperazin-1-ylpropan-2-ol |

InChI |

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |

Clé InChI |

XAKIZRLIXGLPBW-ZETCQYMHSA-N |

SMILES |

CC(CN1CCNCC1)O.Cl.Cl |

SMILES isomérique |

C[C@@H](CN1CCNCC1)O |

SMILES canonique |

CC(CN1CCNCC1)O |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.